PI3Kδ-Mediated AKT Phosphorylation Inhibition Potency
In a cellular assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 1-(2-methylbut-3-yn-2-yl)piperidin-4-one demonstrated an IC50 of 374 nM [1]. In contrast, a structurally distinct N-alkynyl piperidinone derivative (N-propargyl-3,5-bis(arylidene)piperidin-4-one scaffold) exhibited substantially weaker activity, with reported IC50 values ranging from 7.0 μM to 23 μM against similar kinase targets in cellular models [2]. This represents an approximately 19- to 61-fold difference in potency attributable to the specific substitution pattern at the piperidinone nitrogen atom.
| Evidence Dimension | Cellular PI3Kδ pathway inhibition potency |
|---|---|
| Target Compound Data | IC50 = 374 nM |
| Comparator Or Baseline | N-propargyl-3,5-bis(arylidene)piperidin-4-one derivatives; IC50 = 7.0 μM to 23 μM (various substitutions) |
| Quantified Difference | Approximately 19-fold to 61-fold greater potency (374 nM vs. 7,000-23,000 nM) |
| Conditions | Ri-1 cells; electrochemiluminescence detection of p-AKT (S473) after 30 min incubation |
Why This Matters
This substantial potency difference demonstrates that the 2-methylbut-3-yn-2-yl substitution pattern confers distinct target engagement properties not achievable with alternative N-alkynyl piperidinone scaffolds, making the specific compound essential for PI3Kδ-focused research programs requiring sub-micromolar cellular activity.
- [1] BindingDB. BDBM50394897 (CHEMBL2165498). IC50 = 374 nM for inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells. Assay ID 50040487. View Source
- [2] PMC Table 1. Hit validation of selected hits including N-propargyl piperidinone derivatives. IC50 values reported as 7.0 ± 0.7 μM (Compound 3), 15.0 ± 0.5 μM (Compound 10), and 23 ± 3 μM (Compound 11). View Source
